

A Technical Guide to Trisodium Citrate Dihydrate and Anhydrous for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium citrate**

Cat. No.: **B3435027**

[Get Quote](#)

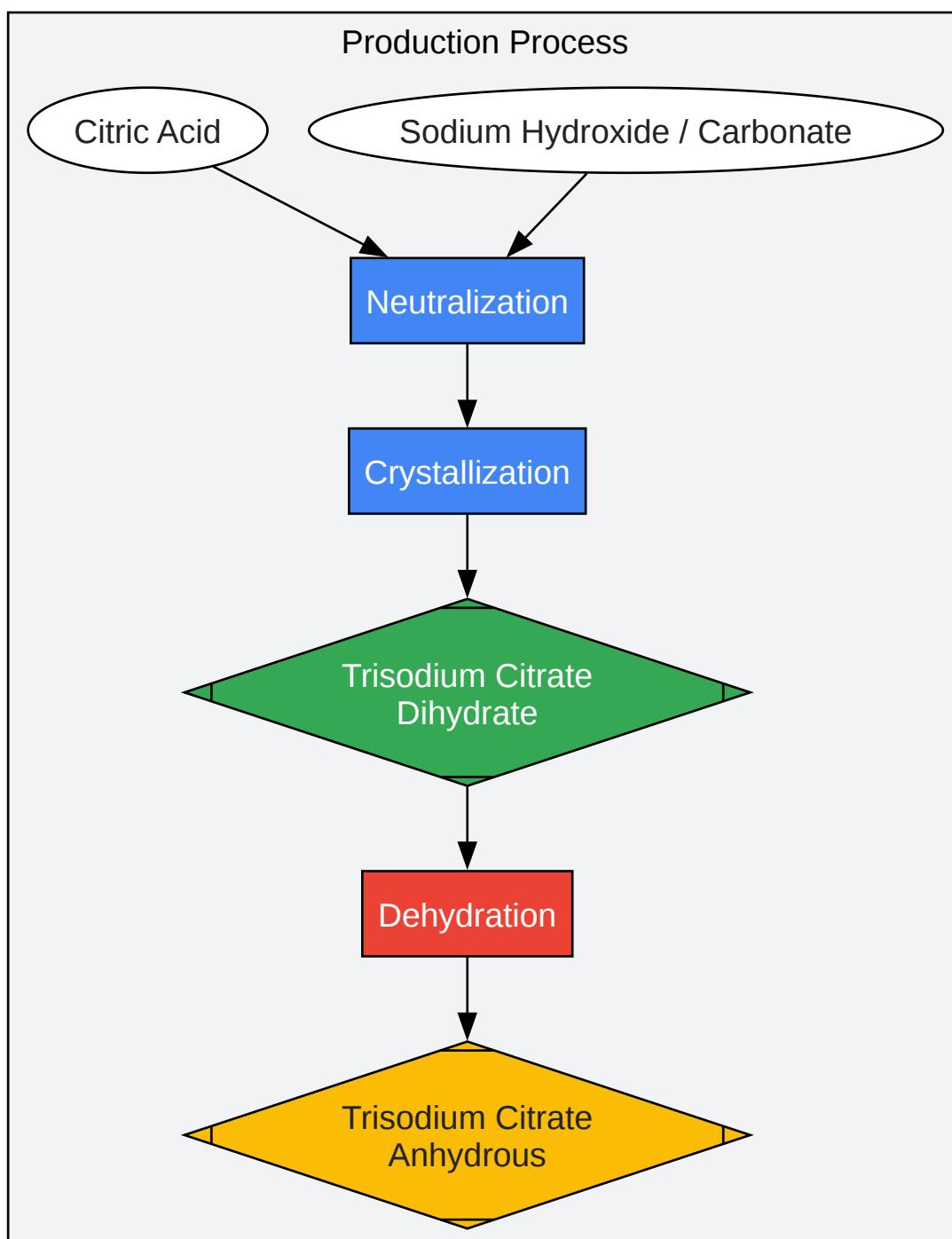
For Researchers, Scientists, and Drug Development Professionals

Trisodium citrate, a sodium salt of citric acid, is a versatile excipient and reagent widely employed in research and pharmaceutical development. It is commercially available in two common forms: **trisodium citrate** dihydrate and **trisodium citrate** anhydrous. The choice between these two forms is critical and depends on the specific requirements of the application, particularly concerning water content and chemical stability. This guide provides an in-depth comparison of their properties, outlines key research applications with detailed protocols, and presents visual workflows to aid in experimental design.

Core Differences and Physicochemical Properties

The fundamental distinction between the two forms lies in the presence of water of crystallization. **Trisodium citrate** dihydrate contains two water molecules per molecule of **trisodium citrate**, whereas the anhydrous form is devoid of crystal water.^{[1][2]} This seemingly minor difference has significant implications for their use in various formulations and reactions.

Trisodium citrate dihydrate is produced by the complete neutralization of citric acid with a high-purity sodium source, followed by crystallization.^[3] The anhydrous form is subsequently manufactured from the dihydrate by removing the water molecules through a controlled process that preserves the crystal structure, resulting in a porous matrix.^{[4][5][6]} This porous nature allows the anhydrous form to act as a carrier for other substances.^{[4][5]}


Key Physicochemical Properties

A summary of the key quantitative data for both forms is presented below for easy comparison.

Property	Trisodium Citrate Dihydrate	Trisodium Citrate Anhydrous	Source(s)
Chemical Formula	<chem>C6H5Na3O7 · 2H2O</chem>	<chem>C6H5Na3O7</chem>	[1] [7]
Molecular Weight	294.10 g/mol	258.07 g/mol	[7] [8] [9]
CAS Number	6132-04-3	68-04-2	[7] [9]
Appearance	White granular crystals or crystalline powder	White granular crystals or crystalline powder	[3] [4]
Solubility in Water	Freely soluble	Freely soluble	[3] [4]
Solubility in Ethanol (96%)	Practically insoluble	Practically insoluble	[3] [4]
Hygroscopicity	Slightly deliquescent in moist air	Can absorb surplus water from moisture- sensitive formulations	[5] [8]
Stability	Chemically stable at room temperature	Chemically stable at room temperature	[3] [4]
pH (5% aqueous solution)	7.6 - 8.6	Not specified, but acts as a buffer	[8]

Logical Relationship Diagram

The following diagram illustrates the relationship between the production of **trisodium citrate dihydrate** and its subsequent conversion to the anhydrous form.

[Click to download full resolution via product page](#)

Production pathway from citric acid to **trisodium citrate** forms.

Applications in Research and Drug Development

Both forms of **trisodium citrate** are utilized for their buffering, sequestering (chelating), and emulsifying properties.[3][10] However, the anhydrous form is particularly advantageous in moisture-sensitive applications.[2][4]

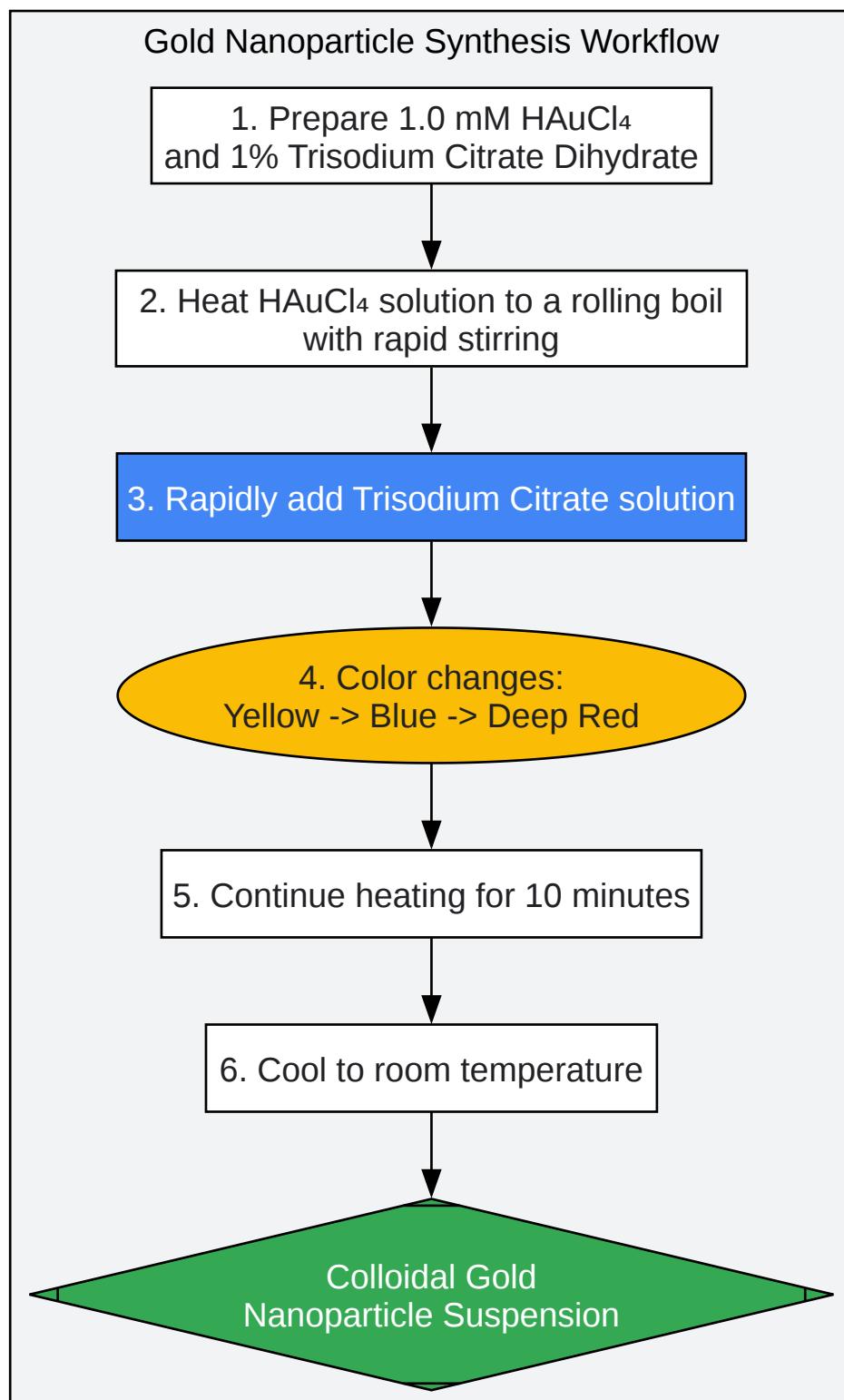
- Drug Formulation: In pharmaceutical formulations, **trisodium citrate** acts as a pH buffer and stabilizer, enhancing the bioavailability of active ingredients.[2] The anhydrous form is preferred for dry blends, effervescent tablets, and powders to prevent clumping and improve shelf life.[2][4][11]
- Anticoagulation: **Trisodium citrate** is a widely used anticoagulant for blood preservation.[8][12] It functions by chelating calcium ions, which are essential for the blood clotting cascade.[2][12]
- Nanoparticle Synthesis: It serves as both a reducing agent and a capping agent in the synthesis of gold and silver nanoparticles.[13][14][15] The citrate ions reduce the metal salt to form nanoparticles and then adsorb onto the surface, preventing aggregation.[13]
- Nucleic Acid Isolation: **Trisodium citrate** is a component of the wash buffer in protocols for isolating DNA from samples processed with TRI Reagent® (or similar phenol-guanidinium thiocyanate solutions).[16][17]

Experimental Protocols

Synthesis of Gold Nanoparticles (Citrate Reduction Method)

This protocol is adapted from the well-established Turkevich method for synthesizing gold nanoparticles. **Trisodium citrate** dihydrate is commonly used in this procedure.[13]

Materials:


- Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
- **Trisodium citrate** dihydrate solution (1% w/v, freshly prepared)
- Deionized water
- Glassware (Erlenmeyer flask, beaker), rinsed with pure water

- Stirring hot plate and magnetic stir bar

Methodology:

- Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL Erlenmeyer flask with a magnetic stir bar.
- Place the flask on a stirring hot plate and bring the solution to a rolling boil.[13]
- While the solution is boiling and rapidly stirring, quickly add 2 mL of the 1% **trisodium citrate** dihydrate solution.[13]
- The solution will undergo a color change from yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.[13]
- Continue heating and stirring for approximately 10 minutes, or until the color is stable.[13]
- Remove the flask from the heat and allow it to cool to room temperature. The gold nanoparticle suspension is now ready for characterization and use.

Experimental Workflow: Gold Nanoparticle Synthesis

[Click to download full resolution via product page](#)

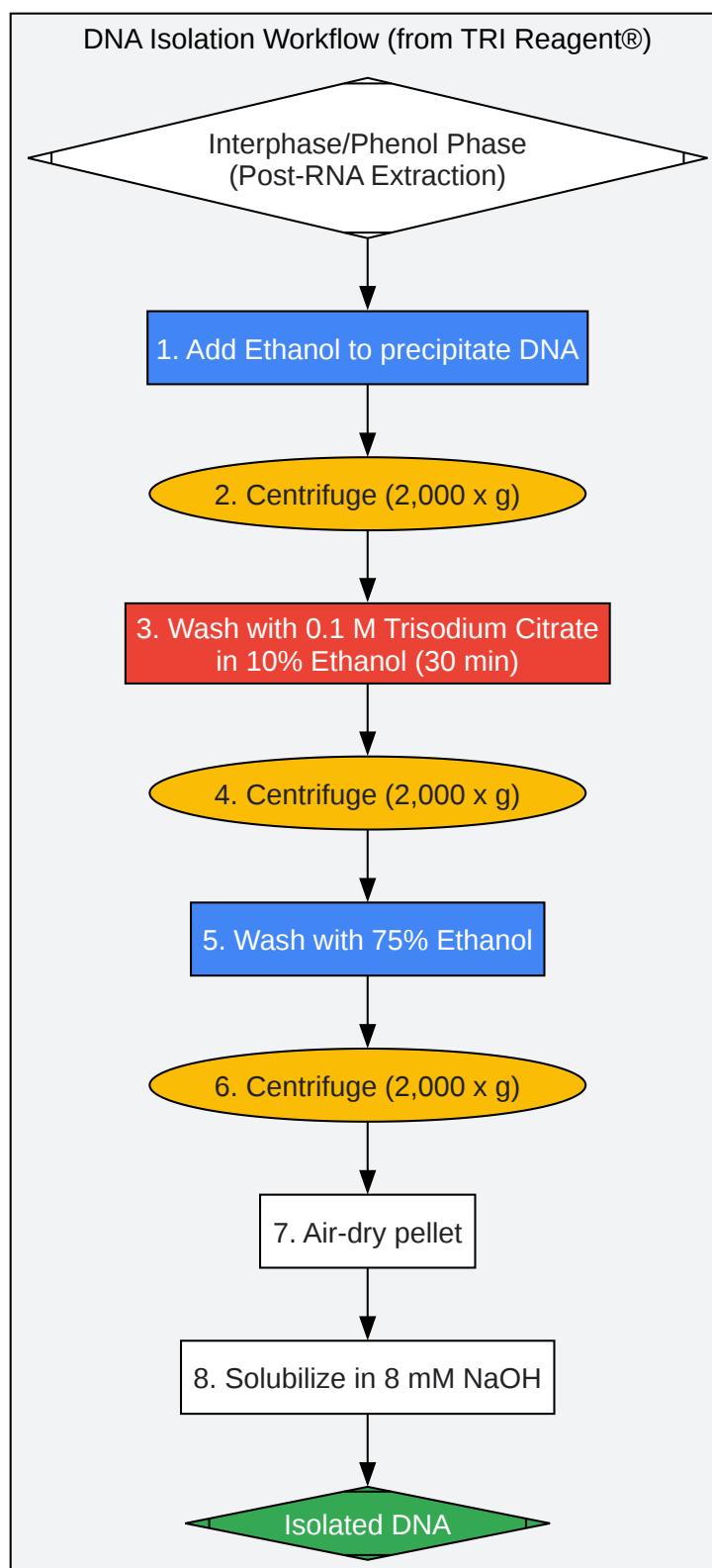
Workflow for the citrate-mediated synthesis of gold nanoparticles.

DNA Isolation from TRI Reagent® Interphase/Phenol Phase

This protocol outlines the steps for precipitating and washing DNA from the interphase and organic phase remaining after RNA extraction using TRI Reagent® or a similar reagent.

Trisodium citrate is a key component of the wash buffer.

Materials:


- Phenol phase and interphase from TRI Reagent® RNA extraction
- Ethanol (100%)
- DNA Wash Solution: 0.1 M **Trisodium Citrate** in 10% Ethanol (no pH adjustment needed) [\[16\]](#)
- 75% Ethanol
- 8 mM NaOH for solubilization
- Microcentrifuge and tubes

Methodology:

- DNA Precipitation: Remove any remaining aqueous phase from the interphase/organic phase. Add 0.3 mL of 100% ethanol per 1 mL of TRI Reagent® used initially. Mix by inversion and let stand at room temperature for 2-3 minutes.[\[16\]](#)
- Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.[\[16\]](#)
- DNA Wash (Citrate): Remove the supernatant. Wash the DNA pellet by adding 1 mL of the 0.1 M **trisodium citrate** in 10% ethanol solution.
- Let the sample stand for 30 minutes at room temperature with periodic mixing. This step is crucial for removing phenol from the DNA.
- Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step for large DNA pellets (>200 µg).

- DNA Wash (Ethanol): Resuspend the DNA pellet in 1.5-2 mL of 75% ethanol. Let it stand for 10-20 minutes at room temperature.
- Centrifuge at 2,000 x g for 5 minutes at 4°C.
- Solubilization: Carefully remove the ethanol supernatant. Briefly air-dry the DNA pellet for 3-5 minutes. Do not over-dry.
- Dissolve the DNA pellet in an appropriate volume of 8 mM NaOH to achieve the desired concentration (e.g., 0.2-0.3 µg/µL).^[16] Pass the solution through a pipette repeatedly to ensure full solubilization.

Experimental Workflow: DNA Isolation Post-RNA Extraction

[Click to download full resolution via product page](#)

Workflow for DNA isolation using a **trisodium citrate** wash.

Conclusion

The selection of **trisodium citrate** dihydrate versus its anhydrous counterpart is a critical decision in experimental design and formulation development.

- **Trisodium Citrate** Dihydrate is a cost-effective and commonly used reagent suitable for most aqueous applications where the presence of water is not detrimental, such as preparing buffer solutions and in many nanoparticle synthesis protocols.[3][13]
- **Trisodium Citrate** Anhydrous is the superior choice for moisture-sensitive applications, including the formulation of dry powders, effervescent tablets, and other solid dosage forms where stability and a long shelf life are paramount.[2][11] Its ability to absorb excess moisture can be a distinct advantage in protecting active pharmaceutical ingredients from degradation.[4]

For researchers, understanding these fundamental differences ensures the selection of the appropriate reagent, leading to more robust, reproducible, and stable results in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trisodium Citrate Dihydrate: Understanding This Common Sodium Citrate - Kands [kandschemical.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. gtspfood.com [gtspfood.com]
- 4. Trisodium Citrate Anhydrous | Citrics | ACIDULANTS [jungbunzlauer.com]
- 5. atamankimya.com [atamankimya.com]
- 6. daffodilpharma.wordpress.com [daffodilpharma.wordpress.com]
- 7. acrossbiotech.com [acrossbiotech.com]

- 8. Trisodium citrate dihydrate | 6132-04-3 [chemicalbook.com]
- 9. Trisodium Citrate Dihydrate [mooben.com]
- 10. SODIUM CITRATE ANHYDROUS - Pallas Life science [pallaslifescience.com]
- 11. drugs.com [drugs.com]
- 12. echemi.com [echemi.com]
- 13. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 14. mdpi.com [mdpi.com]
- 15. ukessays.com [ukessays.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Trisodium Citrate Dihydrate and Anhydrous for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3435027#trisodium-citrate-dihydrate-vs-anhydrous-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com